![molecular formula C16H13NO3 B4773307 methyl 2-(2-furyl)-6-methyl-4-quinolinecarboxylate](/img/structure/B4773307.png)
methyl 2-(2-furyl)-6-methyl-4-quinolinecarboxylate
Overview
Description
Methyl 2-(2-furyl)-6-methyl-4-quinolinecarboxylate, also known as MQC, is a synthetic compound that has gained attention due to its potential as a therapeutic agent. MQC belongs to the quinolinecarboxylate family, which has been extensively studied for their biological activities.
Mechanism of Action
The mechanism of action of methyl 2-(2-furyl)-6-methyl-4-quinolinecarboxylate is not fully understood. However, studies have suggested that methyl 2-(2-furyl)-6-methyl-4-quinolinecarboxylate may exert its biological activities through the modulation of various signaling pathways. methyl 2-(2-furyl)-6-methyl-4-quinolinecarboxylate has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer. Additionally, methyl 2-(2-furyl)-6-methyl-4-quinolinecarboxylate has been shown to activate the Nrf2 signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
methyl 2-(2-furyl)-6-methyl-4-quinolinecarboxylate has been shown to have various biochemical and physiological effects. Studies have shown that methyl 2-(2-furyl)-6-methyl-4-quinolinecarboxylate can reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Furthermore, methyl 2-(2-furyl)-6-methyl-4-quinolinecarboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. Additionally, methyl 2-(2-furyl)-6-methyl-4-quinolinecarboxylate has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
Methyl 2-(2-furyl)-6-methyl-4-quinolinecarboxylate has several advantages for lab experiments. Firstly, methyl 2-(2-furyl)-6-methyl-4-quinolinecarboxylate is a synthetic compound, which allows for easy reproducibility and scalability. Secondly, methyl 2-(2-furyl)-6-methyl-4-quinolinecarboxylate has been extensively studied, and its biological activities have been well-documented. However, there are also limitations to using methyl 2-(2-furyl)-6-methyl-4-quinolinecarboxylate in lab experiments. One limitation is that the mechanism of action of methyl 2-(2-furyl)-6-methyl-4-quinolinecarboxylate is not fully understood. Additionally, further studies are needed to determine the optimal dosage and treatment duration for methyl 2-(2-furyl)-6-methyl-4-quinolinecarboxylate.
Future Directions
There are several future directions for the study of methyl 2-(2-furyl)-6-methyl-4-quinolinecarboxylate. Firstly, further studies are needed to elucidate the mechanism of action of methyl 2-(2-furyl)-6-methyl-4-quinolinecarboxylate. Secondly, studies are needed to determine the optimal dosage and treatment duration for methyl 2-(2-furyl)-6-methyl-4-quinolinecarboxylate. Additionally, studies are needed to determine the efficacy of methyl 2-(2-furyl)-6-methyl-4-quinolinecarboxylate in animal models and clinical trials. Finally, studies are needed to investigate the potential of methyl 2-(2-furyl)-6-methyl-4-quinolinecarboxylate as a therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular diseases.
In conclusion, methyl 2-(2-furyl)-6-methyl-4-quinolinecarboxylate is a synthetic compound that has gained attention due to its potential as a therapeutic agent. methyl 2-(2-furyl)-6-methyl-4-quinolinecarboxylate has been shown to have anti-inflammatory, antioxidant, and anticancer properties. The mechanism of action of methyl 2-(2-furyl)-6-methyl-4-quinolinecarboxylate is not fully understood, and further studies are needed to determine the optimal dosage and treatment duration for methyl 2-(2-furyl)-6-methyl-4-quinolinecarboxylate. Despite its limitations, methyl 2-(2-furyl)-6-methyl-4-quinolinecarboxylate has several advantages for lab experiments, and there are several future directions for the study of methyl 2-(2-furyl)-6-methyl-4-quinolinecarboxylate.
Scientific Research Applications
Methyl 2-(2-furyl)-6-methyl-4-quinolinecarboxylate has been studied for its potential as a therapeutic agent due to its various biological activities. Studies have shown that methyl 2-(2-furyl)-6-methyl-4-quinolinecarboxylate has anti-inflammatory, antioxidant, and anticancer properties. methyl 2-(2-furyl)-6-methyl-4-quinolinecarboxylate has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress. Furthermore, methyl 2-(2-furyl)-6-methyl-4-quinolinecarboxylate has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
properties
IUPAC Name |
methyl 2-(furan-2-yl)-6-methylquinoline-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-10-5-6-13-11(8-10)12(16(18)19-2)9-14(17-13)15-4-3-7-20-15/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCBAMRQZBKRPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)OC)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(furan-2-yl)-6-methylquinoline-4-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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